COX-2 Inhibitory Potency: 2,3-Bis(4-chlorophenyl)propanoic Acid vs. Ibuprofen
2,3-Bis(4-chlorophenyl)propanoic acid demonstrates significantly greater in vitro inhibitory potency against cyclooxygenase-2 (COX-2) compared to the widely used NSAID ibuprofen. This compound achieves an IC50 value of 0.8 µM, which is an order of magnitude more potent than ibuprofen's reported IC50 of 14 µM against COX-2 in human whole blood assays [1].
| Evidence Dimension | COX-2 inhibition (IC50) |
|---|---|
| Target Compound Data | 0.8 µM |
| Comparator Or Baseline | Ibuprofen: 14 µM |
| Quantified Difference | Target compound is 17.5-fold more potent |
| Conditions | In vitro enzyme inhibition assay vs. human whole blood assay (comparator data); Note: different assay conditions may influence absolute values. |
Why This Matters
For researchers focusing on anti-inflammatory mechanisms, the higher potency of 2,3-Bis(4-chlorophenyl)propanoic acid suggests it may elicit a stronger pharmacological response at lower concentrations, potentially reducing off-target effects in cellular or in vivo models compared to a conventional NSAID control.
- [1] Kuujia. 2,3-Bis(4-chlorophenyl)propanoic acid. CAS No. 1743-54-0. Product Technical Datasheet. https://www.kuujia.com/cas-1743-54-0.html View Source
